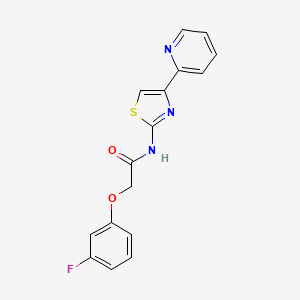

2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14494693

Molecular Formula: C16H12FN3O2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12FN3O2S |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 2-(3-fluorophenoxy)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H12FN3O2S/c17-11-4-3-5-12(8-11)22-9-15(21)20-16-19-14(10-23-16)13-6-1-2-7-18-13/h1-8,10H,9H2,(H,19,20,21) |

| Standard InChI Key | NMSQSTANKRXRFA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)F |

Introduction

2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound with a molecular formula of C16H12FN3O2S and a molecular weight of 329.4 g/mol . This compound belongs to a class of thiazole-based derivatives, which have been explored for their potential biological activities, including antibacterial, antifungal, and anticancer properties.

Synthesis and Biological Activities

While specific synthesis methods for 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide are not detailed in the available literature, thiazole-based compounds generally involve the reaction of thiazole derivatives with appropriate functional groups to form the desired structure. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting a range of biological activities.

Biological Activities of Thiazole Derivatives

-

Antibacterial and Antifungal Activities: Thiazole derivatives have shown promise in inhibiting bacterial and fungal growth, making them potential candidates for antimicrobial drugs.

-

Anticancer Activities: Some thiazole compounds have demonstrated anticancer properties by targeting specific cellular pathways involved in cancer progression.

Spectral Information and Analytical Techniques

Spectral analysis of 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can be performed using techniques like mass spectrometry (MS). The compound's mass spectral data indicate a precursor ion at m/z 330.070471864134 under positive ionization conditions .

Mass Spectrometry Data

| Precursor m/z | Top 5 Peaks (m/z) | Relative Intensity (%) |

|---|---|---|

| 330.070471864134 | 330.0703 | 100 |

| 190.0432 | 26.65 | |

| 177.0354 | 22.23 | |

| 219.0461 | 13.12 | |

| 178.0433 | 10.66 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume